Iodic acid
Overview
Description
Iodic acid is a white, water-soluble solid with the chemical formula HIO3. It is an oxoacid of iodine, featuring iodine in the oxidation state +5. This compound is one of the most stable oxoacids of the halogens, contrasting with the instability of chloric acid and bromic acid . It is a strong acid and a powerful oxidizing agent, making it significant in various areas of chemistry .
Scientific Research Applications
Lithium Batteries : Iodic acid treatment improves the performance of lithium anodes in lithium batteries, leading to reduced voltage polarization, lower impedance, extended cycling lifetime, and higher Coulombic efficiency (Jia et al., 2017).
Thermite Systems : Iodine oxides/iodic acids serve as oxidizers in thermite systems, potentially offering high energy release and delivery of biocidal agents (Wu et al., 2018).
Particle Formation in Marine Areas : this compound and methanesulfonic acid are critical precursors for new particle formation in marine environments, with methanesulfonic acid stabilizing this compound through hydrogen and halogen bonds (Ning et al., 2022).
Nitrogen Determination : The this compound decomposition method is used for determining nitrogen in nitro and oxime compounds, offering satisfactory results with a mixture of iron metal powder and diluted sulfuric acid as reducing agents (Ohashi, 1955).
C-H Oxygenation : this compound efficiently oxidizes C-H bonds at tertiary carbon centers in a simple, metal-free process using commercially available reagents (Kiyokawa et al., 2018).
Nonlinear Optical Devices : Due to its nonlinear coefficient and ease of crystal growth from water solution, this compound has potential for nonlinear device applications (Kurtz & Perry, 1968).
Oxidation of Benzyl Alcohols : In the presence of ammonium dichromate and wet SiO2, this compound efficiently transforms benzyl alcohols to aldehydes and ketones at room temperature with excellent yields (Shirini et al., 2001).
L-Arginine Phosphate Crystals : this compound affects the growth and properties of L-arginine phosphate single crystals, impacting their structural, optical, and electrical properties (Arjunan et al., 2012).
Selective Sulfoxidation : Combined with tetraethylammonium bromide (TEAB), this compound forms a mild reagent system for the oxidation of sulfides to sulfoxides, offering room-temperature reactions, short reaction times, and wide compatibility (Salgaonkar et al., 2005).
Dehydration into Iodine Pentoxide : this compound directly dehydrates into iodine pentoxide (I2O5), affecting its functionality and reactivity in atmospheric and biological applications (Smith et al., 2017).
Mechanism of Action
Target of Action
Iodic acid (HIO3) is a strong oxidizing agent that primarily targets iodide ions (I-) in various chemical reactions . It also plays a significant role in the formation of new particles in marine and polar boundary layers, acting as a precursor .
Mode of Action
this compound interacts with its targets through oxidation. In its role as an oxidizer, it converts iodide ions into iodine (I2) in the presence of an excess of acid . In atmospheric chemistry, this compound participates in new particle formation (NPF) processes, interacting with other substances like methanesulfonic acid (MSA) to form clusters .
Biochemical Pathways
The primary biochemical pathway involving this compound is the new particle formation (NPF) in marine areas. Both this compound and methanesulfonic acid have been identified as important precursors of NPF in these regions . The process involves the nucleation of gaseous molecules and the subsequent growth of the formed clusters .
Result of Action
The action of this compound results in the formation of iodine when it acts as an oxidizer . In the context of atmospheric chemistry, its action leads to the formation of new particles, significantly affecting global radiation balance and climate .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in marine and polar boundary layers, the presence of other substances like methanesulfonic acid can affect the rate and efficiency of new particle formation . Furthermore, the action of this compound as an oxidizer can be influenced by the pH level and the concentration of other ions in the solution .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Iodic acid is a strong acid, able to donate its proton to other substances in chemical reactions . The compound’s acidic property is primarily due to the ionizable hydrogen atom in its molecular structure . This compound tends to decompose under heat, producing iodine and oxygen . It is strongly oxidizing in acidic solution, less so in basic solution . When this compound acts as an oxidizer, then the product of the reaction is either iodine, or iodide ion .
Cellular Effects
This compound plays a significant role in the formation of aerosol particles in the atmosphere . These aerosol particles made of this compound can form extremely rapidly in the marine boundary layer . This process affects the climate, both directly and indirectly, but how new aerosol particles form and influence clouds and climate remains relatively poorly understood .
Molecular Mechanism
The molecular mechanism of this compound involves both iodine oxides and this compound itself . This compound molecules react with nitrate core ions to generate mass spectra . Iodine pentoxide produced by photolysis of higher-order iodine oxides is hydrolyzed, likely by the water dimer, to yield this compound, which also contributes to the iodate anion signal .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to form extremely rapidly in the marine boundary layer . This rapid formation suggests that this compound may play a significant role in pristine marine regions where sulfuric acid and ammonia concentrations are extremely low .
Metabolic Pathways
This compound is involved in the nucleation of gaseous molecules and the subsequent growth of the formed clusters . Methanesulfonic acid can promote this compound cluster formation through stabilizing this compound via both hydrogen and halogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodic acid can be synthesized by oxidizing iodine with strong oxidizers such as concentrated nitric acid, chlorine, chloric acid, or hydrogen peroxide. For example:
- Iodine reacts with chlorine in the presence of water to form this compound and hydrochloric acid:
I2+6H2O+5Cl2→2HIO3+10HCl
- Iodine monochloride reacts with water to produce this compound and hydrochloric acid:
5ICl+3H2O→5HCl+HIO3+2I2
Properties
IUPAC Name |
iodic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO3 | |
Record name | iodic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Iodic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064812 | |
Record name | Iodic acid (HIO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.911 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |
Record name | Iodic acid | |
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CAS No. |
7782-68-5, 25659-31-8 | |
Record name | Iodic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodic acid (HIO3) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Iodic acid (HIO3) | |
Source | EPA DSSTox | |
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Record name | Iodic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |
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Record name | IODIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the molecular formula and weight of Iodic Acid?
A1: this compound is represented by the molecular formula HIO3 and has a molecular weight of 175.91 g/mol.
Q2: Are there any spectroscopic techniques that can be used to characterize this compound?
A2: Yes, several spectroscopic techniques can be used to characterize this compound. These include Raman microscopy [], Infrared (IR) spectroscopy [], Nuclear Quadrupole Resonance (NQR) [], and X-ray diffraction (XRD) [, , ]. These techniques provide insights into the vibrational modes, structural properties, and bonding characteristics of this compound and its derivatives.
Q3: Is this compound hygroscopic?
A3: Yes, this compound is highly hygroscopic. Aqueous this compound solution droplets have been observed to resist crystallization even at very low relative humidity (RH), forming an ultra-viscous liquid or a brittle glass []. This property makes understanding its water retention at low RH important for the hygroscopic growth of aerosol particles.
Q4: Can this compound be used as a catalyst in organic synthesis?
A5: Yes, this compound has been shown to be an effective catalyst in various organic reactions. For example, it can be used for the synthesis of 2-aminothiazoles in combination with PEG-400 as a green solvent []. It has also been employed in the oxidation of alcohols to aldehydes and ketones in the presence of NaHSO4·H2O []. Additionally, this compound, combined with tetraethylammonium bromide, serves as a selective and efficient catalyst for the oxidation of sulfides to sulfoxides [].
Q5: Is this compound used in industrial applications?
A6: Yes, this compound has industrial applications. It can be impregnated onto activated carbon to enhance the removal of odors originating from kitchen wastewater treatment facilities, particularly targeting hydrogen sulfide [].
Q6: Have any computational studies been conducted on this compound and its role in atmospheric nucleation?
A7: Yes, computational chemistry has been used to study this compound and its role in atmospheric nucleation. One study utilized molecular modeling and thermodynamic calculations to develop a predictive model for estimating the enhancing potential of various atmospheric vapors on this compound-induced nucleation []. This model considers the formation free energies (ΔG) of this compound-containing dimer clusters and identified amines and O/S-atom-containing acids as having high enhancing potential, specifically highlighting diethylamine (DEA).
Q7: Can you elaborate on the use of quantitative structure-activity relationship (QSAR) models in understanding this compound's behavior?
A8: QSAR models have been developed to evaluate the enhancing potential of atmospheric nucleation precursors on this compound-induced nucleation []. These models are based on the calculated formation free energies (ΔG) of this compound-containing dimer clusters. This allows for the prediction of a compound's potential to enhance nucleation based on its structure.
Q8: How can this compound solutions be stabilized?
A9: this compound solutions can be stabilized by combining them with specific compounds. One method involves a composition comprising a 3-isothiazolone compound, alkali metal nitrate, alkali metal chloride salt, a compound selected from this compound, perthis compound, this compound salt and perthis compound salt, chlorite salt, and a solvent []. This formulation aims to prevent salt shock and improve the stability of this compound in emulsion solutions.
Q9: What analytical techniques are commonly used to study this compound?
A9: Various analytical techniques are employed to study this compound. These include:
- Conductimetry: Used to measure the electrical conductivity of this compound solutions, providing information about its dissociation and ionic strength [].
- Potentiometry: Employed to determine the electromotive force (EMF) of concentration cells containing this compound, allowing for the calculation of stoichiometric activity coefficients [].
- Kinetic Methods: Utilized to investigate the rates of reactions involving this compound, such as the catalytic inversion of sucrose solutions, providing insights into hydrogen ion concentrations [].
- Thermogravimetric analysis (TGA): Helps in understanding the dehydration behavior of this compound and its conversion to iodine pentoxide (I2O5) [].
- Inductively coupled plasma mass spectrometry (ICP-MS): Can be used to determine the concentration of this compound in doped crystals [].
Q10: What is the main source of this compound in the atmosphere?
A12: The primary source of atmospheric this compound is believed to be the photochemical oxidation of iodine-containing species emitted from the ocean, such as molecular iodine (I2) and organoiodine compounds [, ].
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